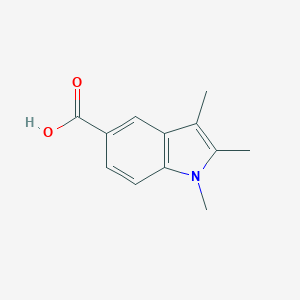

1,2,3-Trimethyl-1H-indole-5-carboxylic acid

Description

The exact mass of the compound 1,2,3-Trimethyl-1H-indole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Trimethyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trimethyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRXNYCNGNFJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346044 | |

| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356773-97-2 | |

| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3-Trimethyl-1H-indole-5-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1,2,3-trimethyl-1H-indole-5-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in the classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry, followed by subsequent functionalization steps. This document offers an in-depth exploration of the strategic considerations behind the chosen route, detailed experimental protocols, and the mechanistic underpinnings of each transformation. The guide is designed for an audience of researchers, scientists, and drug development professionals, providing both theoretical insight and practical, actionable methodologies.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The target molecule, 1,2,3-trimethyl-1H-indole-5-carboxylic acid, is a highly substituted indole, and its synthesis requires a strategic approach to control the placement of each substituent on the heterocyclic core.

Our synthetic strategy leverages this classic reaction and is designed in three main stages:

-

Stage 1: Construction of the Indole Core: A Fischer indole synthesis will be employed to create the 2,3-dimethyl-1H-indole-5-carboxylate scaffold. This involves the reaction of an appropriately substituted phenylhydrazine with butan-2-one. To prevent undesirable side reactions with the carboxylic acid moiety under the conditions of subsequent steps, it is protected as an ester.

-

Stage 2: N-Alkylation: Introduction of the methyl group at the N-1 position of the indole ring. This step is performed after the indole core is formed.

-

Stage 3: Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.

This strategic sequencing ensures high efficiency and regiochemical control throughout the synthesis.

Visualized Synthesis Pathway

The overall synthetic pathway is depicted below. It begins with the protection of the starting material, followed by the core indole formation, N-methylation, and final deprotection.

Caption: Overall synthetic route for 1,2,3-trimethyl-1H-indole-5-carboxylic acid.

Detailed Synthesis Protocols and Mechanistic Insights

Stage 1: Construction of the Indole Core

Step 1a: Esterification of 4-Hydrazinobenzoic Acid

-

Objective: To protect the carboxylic acid group as a methyl ester. This is a critical step because the free carboxylic acid can interfere with the base used in the subsequent N-methylation step.

-

Protocol:

-

Suspend 4-hydrazinobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise while stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-hydrazinobenzoate, which can often be used in the next step without further purification.

-

Step 1b: Fischer Indole Synthesis to form Methyl 2,3-dimethyl-1H-indole-5-carboxylate

-

Causality and Mechanism: The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps.[2][4] First, the methyl 4-hydrazinobenzoate reacts with butan-2-one to form a phenylhydrazone. This hydrazone then tautomerizes to an ene-hydrazine intermediate.[5] A[1][1]-sigmatropic rearrangement, the key bond-forming step, follows protonation, leading to a di-imine intermediate. Finally, cyclization and elimination of ammonia yield the aromatic indole ring.[4] The choice of an acid catalyst is important; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride are commonly used.[3]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

-

Protocol:

-

Combine methyl 4-hydrazinobenzoate (1.0 eq) and butan-2-one (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add the acid catalyst. A common choice is polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[4] For a solvent-free alternative, p-toluenesulfonic acid can be used.[5]

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH).

-

The product will often precipitate. Collect the solid by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure methyl 2,3-dimethyl-1H-indole-5-carboxylate.

-

Stage 2: N-Methylation

-

Objective: To introduce a methyl group at the N-1 position of the indole ring.

-

Causality and Mechanism: The N-H proton of the indole is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a resonance-stabilized indolide anion. This potent nucleophile then readily attacks an electrophilic methyl source, like methyl iodide (MeI), in an Sₙ2 reaction to form the N-methylated product.[6]

-

Protocol:

-

Dissolve methyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates completion.

-

Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield methyl 1,2,3-trimethyl-1H-indole-5-carboxylate.

-

Stage 3: Saponification (Ester Hydrolysis)

-

Objective: To deprotect the methyl ester and obtain the final carboxylic acid.

-

Causality and Mechanism: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide (or another equivalent of base) drives the reaction to completion. Acidification in the workup step protonates the carboxylate to give the final product.

-

Protocol:

-

Dissolve the methyl 1,2,3-trimethyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 1,2,3-trimethyl-1H-indole-5-carboxylic acid.

-

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1a | 4-Hydrazinobenzoic acid | MeOH, SOCl₂ | Methyl 4-hydrazinobenzoate | >90% |

| 1b | Methyl 4-hydrazinobenzoate | Butan-2-one, PPA | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | 60-80% |

| 2 | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | NaH, MeI | Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate | 85-95% |

| 3 | Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate | LiOH, H₂O/THF | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | >95% |

Conclusion

The synthesis of 1,2,3-trimethyl-1H-indole-5-carboxylic acid can be reliably achieved through a well-planned, three-stage synthetic sequence. The strategy of protecting the carboxylic acid, followed by the robust Fischer indole synthesis to construct the core, subsequent N-methylation, and final deprotection provides a logical and efficient pathway. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and other similarly substituted indole derivatives for applications in drug discovery and materials science.

References

-

Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]

-

Yan, L.; Han, L.; Xie, R. Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Journal of Coordination Chemistry. 2020 . [Link]

-

Al-Azzawi, A. M. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010 , 15 (4), 2345-2355. [Link]

-

Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. 1973 , 53, 60. [Link]

-

Hossain, M. A. Fischer indole synthesis in the absence of a solvent. Arkivoc. 2002 , 2002 (5), 101-105. [Link]

-

Potts, K. T.; Saxton, J. E. 1-Methylindole. Organic Syntheses. 1960 , 40, 68. [Link]

Sources

Physicochemical properties of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid (CAS No. 356773-97-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical properties. We will explore the critical parameters of acidity (pKa), lipophilicity (logP), solubility, and spectroscopic characteristics. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.

Molecular Overview and Identification

1,2,3-Trimethyl-1H-indole-5-carboxylic acid belongs to the indole class of aromatic heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and functional materials.[1] The presence of a carboxylic acid group at the 5-position provides a crucial handle for synthetic derivatization, such as amide bond formation, while the three methyl groups on the indole core modulate the molecule's steric and electronic properties.[2] Understanding its fundamental physicochemical profile is paramount for predicting its behavior in both biological and chemical systems, from reaction kinetics to pharmacokinetic profiles.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 1,2,3-trimethylindole-5-carboxylic acid | [3] |

| CAS Number | 356773-97-2 | [3][4][5] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 203.24 g/mol | [3][4][6] |

| Canonical SMILES | CC1=C(C)N(C)C2=CC=C(C(=O)O)C=C21 | [3] |

| InChI Key | WMRXNYCNGNFJOH-UHFFFAOYSA-N | [3] |

| Physical State | Solid | [3] |

| Typical Purity | ≥98% | [3] |

Core Physicochemical Characteristics

The utility of a chemical entity in drug development is profoundly influenced by its physical properties. These characteristics govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME).

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which directly impacts its solubility, membrane permeability, and ability to interact with biological targets. The carboxylic acid moiety of this indole derivative is the primary acidic center.

-

Expert Analysis: While direct experimental pKa data for 1,2,3-trimethyl-1H-indole-5-carboxylic acid is not prominently available in public literature, a reliable estimate can be derived. Aromatic carboxylic acids typically exhibit a pKa in the range of 4-5 due to the resonance stabilization of the conjugate base.[7] For context, the related isomer, 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, has a reported pKa of approximately 3.28.[8] The electron-donating nature of the indole ring and the additional methyl groups would slightly decrease the acidity (increase the pKa) compared to a simple benzoic acid. Therefore, a pKa value in the range of 4.0 to 4.5 is a scientifically sound estimate for this compound. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion, which significantly increases its aqueous solubility.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.

-

Expert Analysis: No experimental logP value for this specific compound was found. However, a qualitative assessment of its structure allows for a strong prediction of its behavior. The molecule possesses a large, hydrophobic core composed of the bicyclic indole ring and three lipophilic methyl groups. These features are balanced by the hydrophilic carboxylic acid group. At a pH below its pKa, where the acid is protonated, the molecule will be moderately lipophilic. At physiological pH, where it exists as an anion, its apparent lipophilicity will be significantly lower. This pH-dependent lipophilicity is a key factor in its pharmacokinetic profile.

Solubility

Solubility is a prerequisite for absorption and distribution. Poor solubility is a leading cause of failure in drug development.

-

Expert Analysis: Based on its structure, 1,2,3-trimethyl-1H-indole-5-carboxylic acid is expected to have low intrinsic solubility in water. However, its acidic nature means its solubility is highly pH-dependent. In acidic media, it will be less soluble, while in neutral to basic media (pH > pKa), its solubility will increase substantially due to the formation of the highly polar carboxylate salt. The compound is expected to be readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][8] This profile is typical for small organic molecules intended for biological screening, which are often stored as concentrated stock solutions in DMSO.

Melting Point

The melting point is an indicator of purity and reflects the strength of the intermolecular forces in the crystal lattice.

-

Expert Analysis: A specific melting point for the 1,2,3-trimethyl isomer is not documented in the reviewed sources. However, structurally similar compounds provide a reliable estimation. Indole-5-carboxylic acid has a melting point of 211-213 °C, and the isomer 2,3,3-trimethyl-3H-indole-5-carboxylic acid melts at 208–210 °C.[8] It is therefore highly probable that 1,2,3-trimethyl-1H-indole-5-carboxylic acid has a similarly high melting point, likely in the 200-220 °C range, indicative of a stable crystalline solid.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable aspects of chemical research. The following spectroscopic techniques are essential for the characterization of this molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include three distinct singlets for the non-equivalent methyl groups (N-CH₃, C2-CH₃, C3-CH₃), several signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the benzene portion of the indole ring, and a characteristic broad singlet at high chemical shift (>10 ppm) for the acidic carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would corroborate the structure, showing 12 distinct carbon signals. This would include resonances for the three methyl carbons, the aromatic carbons (both protonated and quaternary), and a downfield signal (>165 ppm) for the carbonyl carbon of the carboxylic acid.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a strong, sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹, and multiple C=C stretching vibrations in the 1450-1600 cm⁻¹ region, confirming the aromatic system.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an exact mass measurement. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to 204.0968.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following are standardized protocols for characterizing the key physicochemical properties of this compound.

Protocol: HPLC-UV Method for Purity Assessment

This protocol describes a standard reverse-phase HPLC method for determining the purity of the title compound, adapted from methodologies for similar structures.[10]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 0.1 mg/mL with the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point is 60:40 Acetonitrile:Water (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Workflow for HPLC Purity Analysis.

Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable experimental determination of the compound's pKa.

Methodology:

-

Solution Preparation: Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Instrumentation: An auto-titrator or a pH meter with a high-precision burette.

-

Titration: Calibrate the pH electrode with standard buffers (pH 4, 7, 10). Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the titration curve (pH vs. volume of titrant added). The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the curve.

Caption: Workflow for pKa Determination via Titration.

Inter-Property Relationships and Significance

The physicochemical properties of a molecule are not independent variables; they are deeply interconnected. This relationship is fundamental to rational drug design.

-

Causality: The pKa directly governs the charge state of the molecule. This charge state, in turn, dictates both aqueous solubility (ionized form is more soluble) and lipophilicity (neutral form is more lipophilic). The balance between solubility and lipophilicity, often referred to as the "amphiphilicity" of the molecule, is a primary driver of its ability to cross cell membranes and reach its target—a cornerstone of bioavailability . For 1,2,3-trimethyl-1H-indole-5-carboxylic acid, its acidic nature allows it to be soluble in the aqueous environment of the gastrointestinal tract (as a salt) while retaining sufficient lipophilicity in its protonated form to be absorbed across the gut wall.

Caption: Inter-relationships of Physicochemical Properties.

Conclusion

1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a versatile synthetic intermediate characterized by a stable, high-melting-point solid form. Its key physicochemical features include an acidic pKa estimated to be between 4.0 and 4.5, and a pH-dependent solubility and lipophilicity profile. These properties make it well-suited for a variety of synthetic transformations and for use as a scaffold in drug discovery programs where modulation of ADME properties is critical. The analytical and experimental protocols provided herein offer a robust framework for its reliable characterization and quality control, empowering researchers to integrate this valuable building block into their work with confidence.

References

- Benchchem. (n.d.). 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5.

- Fluorochem. (n.d.). 1,2,3-Trimethyl-1H-indole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). Indole-5-carboxylic acid 99 | 1670-81-1.

- Matrix Scientific. (n.d.). 1,2,3-Trimethyl-1H-indole-5-carboxylic acid.

- Oakwood Chemical. (n.d.). 1,2,3-Trimethyl-1H-indole-5-carboxylic acid.

- SRIRAMCHEM. (n.d.). 2,3,3-trimethyl-3H-indole-5-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | SCBT.

- Angene International Limited. (n.d.). 1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID|CAS 356773-97-2.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column.

-

Belyaeva, K.V., Tomilin, D.N., Afonin, A.V., & Trofimov, B.A. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022, M1466. Retrieved January 4, 2026, from [Link]

-

Ciaffi, L., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1345. Retrieved January 4, 2026, from [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. 2,3,3-trimethyl-3H-indole-5-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 1,2,3-Trimethyl-1H-indole-5-carboxylic acid [oakwoodchemical.com]

- 6. scbt.com [scbt.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Promise Within the Ring: A Technical Guide to Screening the Biological Activity of Trimethyl Indole Derivatives

Introduction: The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1][2][3] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3] From the antihypertensive effects of reserpine to the neurotransmitter functions of serotonin, the indole framework is intricately woven into the fabric of biochemistry and pharmacology.[4] Among the vast landscape of indole-containing compounds, trimethyl indole derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the methodologies employed to screen these derivatives for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Unveiling the Anticancer Potential

The anticancer activity of indole derivatives is multifaceted, with compounds targeting various key cellular processes, including tubulin polymerization, protein kinases, and histone deacetylases.[4] A primary and crucial step in evaluating the anticancer potential of novel trimethyl indole derivatives is to assess their cytotoxicity against relevant cancer cell lines.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[5][6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of media.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the trimethyl indole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to achieve a range of desired concentrations.

-

After the 24-hour incubation, remove the old media and add 100 µL of fresh media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48-72 hours.[8]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the media containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Part 2: Combating Microbial Threats

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated potent activity against a range of bacteria and fungi, often by disrupting bacterial membranes and inhibiting biofilm formation.[4] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium.[10] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[10][11]

-

Preparation of Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the trimethyl indole derivative in an appropriate solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.[11]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.

-

Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

-

Part 3: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases.[12] Indole derivatives, particularly those with an intact indole NH group, can act as potent antioxidants and radical scavengers.[13] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging activity of compounds.

Antioxidant Capacity Assessment: DPPH and ABTS Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[14] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[15]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14] Antioxidants reduce the ABTS•+, leading to decolorization, which is measured by the decrease in absorbance at 734 nm.[12]

-

Preparation of Solutions:

-

Prepare a stock solution of the trimethyl indole derivative in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent) and a positive control (a known antioxidant like ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value.

-

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.[14]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

-

Assay Procedure:

-

Follow a similar procedure to the DPPH assay, adding different concentrations of the test compound to the diluted ABTS•+ solution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.

-

Part 4: Taming the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4] A common in vitro model for screening anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Anti-inflammatory Screening: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of NO via the induction of inducible nitric oxide synthase (iNOS).[17][18] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO), which is used to quantify NO production.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the trimethyl indole derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of inhibition of NO production.

-

It is crucial to perform a parallel MTT assay to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[19]

-

Visualizing the Pathways and Workflows

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological screening of trimethyl indole derivatives.

Simplified Anti-inflammatory Signaling Pathway

Caption: Inhibition of the LPS-induced inflammatory pathway by trimethyl indole derivatives.

Data Presentation

For clarity and ease of comparison, all quantitative data from these screening assays should be summarized in tables.

Table 1: Cytotoxicity of Trimethyl Indole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 15.2 ± 1.8 |

| Derivative B | MDA-MB-231 | 8.7 ± 0.9 |

| Doxorubicin | MDA-MB-231 | 0.5 ± 0.1 |

Table 2: Antimicrobial Activity of Trimethyl Indole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|

| Derivative C | 16 | 32 |

| Derivative D | 8 | 16 |

| Gentamicin | 2 | 4 |

Table 3: Antioxidant Activity of Trimethyl Indole Derivatives

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|

| Derivative E | 25.4 ± 2.1 | 18.9 ± 1.5 |

| Derivative F | 12.1 ± 1.3 | 9.8 ± 0.7 |

| Ascorbic Acid | 5.6 ± 0.4 | 4.2 ± 0.3 |

Table 4: Anti-inflammatory Activity of Trimethyl Indole Derivatives

| Compound | NO Inhibition IC₅₀ (µM) |

|---|---|

| Derivative G | 10.5 ± 1.2 |

| Derivative H | 5.2 ± 0.6 |

| Indomethacin | 2.8 ± 0.3 |

Conclusion

The systematic screening of trimethyl indole derivatives using the robust and validated protocols outlined in this guide is an essential first step in the long and complex process of drug discovery. The versatility of the indole scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain a fertile ground for the identification of novel therapeutic agents. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data that will pave the way for further preclinical and clinical development, ultimately unlocking the full therapeutic potential held within the indole ring.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Biomedical Importance of Indoles. PMC - NIH. [Link]

-

Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Journal of Applicable Chemistry. [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

-

Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega - ACS Publications. [Link]

-

Determination of MIC by Broth Dilution Method. YouTube. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Request PDF. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

Antimicrobial screening results of synthesized indole compounds. ResearchGate. [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters. [Link]

-

Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]

-

Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. PubMed. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. [Link]

-

Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. PubMed. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. Taylor & Francis. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

(a). Inhibition of LPS induced nitric oxide production in RAW 264.7... ResearchGate. [Link]

-

Synthesis and Anti-inflammatory Activity of Indole Derivatives. Request PDF. [Link]

-

Broth microdilution. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targets of Indole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole carboxylic acids (ICAs), metabolites derived primarily from the microbial breakdown of dietary tryptophan, are emerging as critical signaling molecules in host physiology. Once considered mere metabolic byproducts, these compounds are now recognized for their potent immunomodulatory, neuroprotective, and barrier-enforcing activities. This technical guide provides an in-depth exploration of the primary molecular targets of ICAs, detailing the mechanisms of action and outlining robust experimental protocols for their investigation. We will focus on key nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), and discuss other potential targets, thereby offering a comprehensive resource for researchers aiming to harness the therapeutic potential of these fascinating molecules in inflammatory, metabolic, and neurodegenerative diseases.

Introduction: The Rise of Indole Carboxylic Acids as Bioactive Modulators

The symbiotic relationship between the host and its gut microbiota is a cornerstone of human health. A critical aspect of this relationship is the co-metabolism of dietary components, particularly the essential amino acid tryptophan.[1][2] Over 95% of free tryptophan is metabolized by the host via the kynurenine pathway, but a significant portion reaches the colon where it is converted by commensal bacteria into a variety of indole derivatives.[1][3][4] Among these, indole carboxylic acids like Indole-3-propionic acid (IPA) and Indole-3-acetic acid (IAA) have garnered substantial scientific interest.

Initially studied for their roles in bacterial physiology and as plant hormones (auxins), the effects of ICAs on mammalian cells are now a major research focus.[5][6] Evidence demonstrates that these microbial metabolites are absorbed into circulation and act on distal tissues, influencing immune homeostasis, intestinal barrier integrity, and even central nervous system function.[2][7] Their therapeutic potential is underscored by clinical observations where levels of specific ICAs, such as IPA, are significantly decreased in patients with active inflammatory bowel disease (IBD), and restored during remission.[8] This guide will dissect the molecular machinery through which ICAs exert these profound effects.

Primary Therapeutic Targets of Indole Carboxylic Acids

ICAs exert their biological functions by interacting with specific host proteins. The most well-characterized targets are ligand-activated transcription factors known as nuclear receptors, which play a pivotal role in sensing environmental, dietary, and microbial signals.[9]

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a central hub for sensing a vast array of small molecules, including environmental toxins and endogenous ligands.[9][10] Upon activation, it orchestrates wide-ranging changes in gene expression that are critical for maintaining homeostasis at barrier sites like the gut and skin.[10][11][12]

Mechanism of Action: Indole derivatives, including various ICAs, are potent ligands for AhR.[9][13] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, causing AhR to translocate into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9] AhR activation by ICAs has been shown to be crucial for regulating immune responses, reducing inflammation, and enhancing epithelial barrier function.[9][14][15][16] For instance, AhR activation can promote the production of the cytokine IL-22, which is vital for intestinal epithelial repair and defense.[17]

Signaling Pathway Diagram: AhR Activation by Indole Carboxylic Acids

Caption: Canonical AhR signaling pathway initiated by an Indole Carboxylic Acid.

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is another key nuclear receptor, primarily known for its role in sensing xenobiotics and regulating the expression of drug-metabolizing enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4) and MDR1.[18][19] Its flexible ligand-binding domain allows it to recognize a wide variety of compounds.[20]

Mechanism of Action: Recent studies have identified microbial metabolites, including Indole-3-propionic acid (IPA), as potent PXR ligands.[4][17][18][21][22] Similar to AhR, PXR is activated by ligand binding, leading to its translocation to the nucleus, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to response elements on DNA to control gene expression. PXR activation in intestinal cells by IPA helps maintain mucosal homeostasis and enhances gut barrier function.[4][17] Furthermore, the IPA-PXR axis has been implicated in regulating vascular function and endothelial responsiveness.[21][22][23]

| Indole Derivative | Receptor Target | Key Biological Outcome | References |

| Indole-3-propionic acid (IPA) | PXR, AhR | Enhances gut barrier function, neuroprotection, anti-inflammatory, regulates bone metabolism. | [4][14][15][17][21][23] |

| Indole-3-acetic acid (IAA) | AhR | Modulates immune responses, potential role in intestinal homeostasis. | [2][11][13] |

| Indole-3-aldehyde (IAld) | AhR | Enhances intestinal barrier, alleviates inflammation by inhibiting NLRP3 inflammasome. | [16][24] |

| Indole | PXR, AhR | PXR agonist, triggers GLP-1 secretion. | [17][18] |

| Indole-3-acetamide (IAD) | PXR | PXR agonist, induces CYP3A4 and MDR1 expression. | [18] |

Table 1: Summary of key indole derivatives and their primary nuclear receptor targets.

Other Potential Therapeutic Targets and Mechanisms

Beyond nuclear receptors, ICAs exhibit therapeutic effects through several other mechanisms, highlighting their multifunctional nature.

-

Direct Antioxidant Activity: IPA is a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[17] It effectively neutralizes these damaging reactive oxygen species (ROS) without generating pro-oxidant intermediates, contributing significantly to its neuroprotective effects observed in models of ischemia and Alzheimer's disease.[17][25][26]

-

Modulation of Inflammatory Pathways: ICAs can directly modulate inflammatory signaling. For example, IPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][23]

-

Enzyme Inhibition: Some indole carboxylic acids and their derivatives have been investigated as inhibitors of specific enzymes. For instance, certain derivatives are being explored as inhibitors of HIV-1 integrase or as antiproliferative agents targeting receptor tyrosine kinases like EGFR and VEGFR-2.[27][28][29][30]

Experimental Workflows for Target Validation

Validating the interaction between an ICA and its putative target is crucial for drug development. Luciferase reporter gene assays are a robust, sensitive, and widely used method for quantifying the activation of nuclear receptors like AhR and PXR.[31][32][33][34]

Protocol: AhR/PXR Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to quantify the ability of an indole carboxylic acid to activate the Aryl Hydrocarbon Receptor. A similar principle applies for PXR, using a PXR-responsive reporter vector.

Causality and Principle: This assay relies on cells that are engineered to contain two key components: 1) an expression vector for the receptor of interest (e.g., AhR) and 2) a reporter vector where the firefly luciferase gene is under the control of a promoter containing multiple copies of the receptor's specific DNA binding sequence (e.g., XREs for AhR).[35] When a test compound (the ICA) activates AhR, the receptor-dimer complex binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of receptor activation.[31][33] A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to serve as an internal control for normalization, correcting for variations in cell number and transfection efficiency.[31][32]

Workflow Diagram: Nuclear Receptor Luciferase Reporter Assay

Caption: Step-by-step workflow for a dual-luciferase reporter gene assay.

Methodology:

-

Cell Culture and Seeding (Day 1):

-

Culture an appropriate cell line (e.g., HEK293T for transient transfection, or a stable reporter cell line like mouse hepatoma H1L6.1c2 for AhR) in complete growth medium.[34]

-

Seed cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of treatment.

-

-

Transient Transfection (Day 2):

-

Self-Validation: This step is critical for introducing the genetic machinery. Prepare a transfection mix containing:

-

An AhR-responsive reporter plasmid (e.g., pGL4.43[luc2P/XRE/Hygro]).

-

A constitutively expressed control plasmid (e.g., pGL4.74[hRluc/TK]).

-

(Optional, if not endogenously expressed) A human AhR expression vector.

-

-

Use a suitable transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 18-24 hours.

-

-

Compound Treatment (Day 3):

-

Prepare serial dilutions of the test indole carboxylic acid in the appropriate vehicle (e.g., DMSO).

-

Self-Validation: Include the following controls on every plate:

-

Vehicle Control: Cells treated with the vehicle alone (e.g., 0.1% DMSO) to establish the baseline reporter activity.

-

Positive Control: Cells treated with a known potent AhR agonist (e.g., TCDD) to confirm the assay is responsive.

-

-

Remove the transfection medium and replace it with medium containing the test compounds and controls. Incubate for 24 hours.[34]

-

-

Cell Lysis and Luminescence Reading (Day 4):

-

Remove the treatment medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.

-

Using a luminometer with dual injectors, read the plate according to a dual-luciferase assay system protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Injector 1 adds Luciferase Assay Reagent II to measure firefly luciferase activity.

-

Injector 2 adds Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

-

Calculate the "Fold Induction" by dividing the normalized signal of each treatment well by the average normalized signal of the vehicle control wells.

-

Plot the Fold Induction against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Therapeutic Implications and Future Directions

The ability of indole carboxylic acids to engage fundamental host receptors like AhR and PXR positions them as highly attractive therapeutic candidates for a range of diseases.

-

Inflammatory Bowel Disease (IBD): By enhancing the epithelial barrier and promoting anti-inflammatory responses through AhR and PXR activation, ICAs like IPA could be developed as treatments to restore gut homeostasis in IBD patients.[7][8][23][36]

-

Neurodegenerative Diseases: The potent antioxidant and anti-inflammatory properties of IPA, coupled with its ability to cross the blood-brain barrier, make it a promising candidate for neuroprotection in diseases like Alzheimer's and Parkinson's.[17][25][26]

-

Metabolic Disorders: ICAs have been shown to improve insulin sensitivity and inhibit lipid synthesis and inflammation in the liver, suggesting their potential use in treating metabolic syndrome and non-alcoholic fatty liver disease (NAFLD).[23]

-

Oncology: While some indole derivatives are being studied as direct anti-cancer agents, modulating AhR activity is also a potential strategy in cancer therapy, although its role is complex and context-dependent.[27][28]

Future research should focus on elucidating the structure-activity relationships of different ICAs, identifying novel targets, and developing strategies for targeted delivery to enhance efficacy and minimize potential off-target effects. Understanding how diet and the microbiome can be modulated to increase the production of these beneficial metabolites is another critical avenue of investigation.

Conclusion

Indole carboxylic acids represent a fascinating class of molecules at the interface of microbial metabolism and host physiology. Their ability to activate key sensory receptors like AhR and PXR, in addition to exerting direct antioxidant and anti-inflammatory effects, provides a clear mechanistic basis for their observed therapeutic benefits. The experimental frameworks provided in this guide offer a validated approach for researchers to further probe these interactions and unlock the full potential of these microbial metabolites in the development of novel therapeutics for a host of human diseases.

References

- 1. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Indole-3-acetic Acid-mediated Cross-kingdom Signalling Involved in Plant-bacteria Interactions [biotech.aiijournal.com]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. metabolon.com [metabolon.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. The mechanism of action of indole-3-propionic acid on bone metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 18. Indole microbial intestinal metabolites expand the repertoire of ligands and agonists of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Key structural features of ligands for activation of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 24. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 34. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 36. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

An In-Depth Technical Guide to Substituted Indole-5-Carboxylic Acids: From Core Scaffold to Therapeutic Innovation

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the substituted indole-5-carboxylic acid scaffold has emerged as a particularly "privileged" structure in modern drug discovery.[3] Its unique combination of a rigid bicyclic aromatic system, a hydrogen bond donor/acceptor site in the indole nitrogen, and a versatile carboxylic acid handle allows for multifaceted interactions with a wide range of biological targets. This guide provides a comprehensive exploration of the structure, properties, and synthetic strategies for substituted indole-5-carboxylic acids, framed within the context of drug development. We will delve into the nuanced effects of substitution on physicochemical properties and biological activity, present detailed experimental protocols for synthesis and characterization, and examine key structure-activity relationships (SAR) that drive the design of novel therapeutics.

The Indole-5-Carboxylic Acid Core: A Privileged Scaffold

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indole scaffold, and specifically its 5-carboxylic acid derivatives, fits this description perfectly. Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological processes.[4] This inherent bio-compatibility, coupled with its synthetic accessibility, makes it an ideal starting point for designing novel drugs against a spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4][5]

The power of this scaffold lies in its tunable nature. The indole ring itself provides a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions, while the N-H group can act as a crucial hydrogen bond donor.[5] The carboxylic acid at the C-5 position introduces a key anionic center for electrostatic or hydrogen bonding interactions and serves as a convenient synthetic handle for further modification.

Figure 1: Key structural features of the indole-5-carboxylic acid scaffold.

Structure-Activity Relationships (SAR): Tailoring Function through Substitution

The therapeutic potential of the indole-5-carboxylic acid scaffold is unlocked through strategic substitution on the indole ring. The position and nature of these substituents profoundly influence the molecule's interaction with its biological target, as well as its overall pharmacological profile.

Impact of Substituents on Biological Activity

Substitutions at various positions can direct the molecule's activity towards different targets:

-

N-1 Position: Alkylation or arylation at the indole nitrogen is a common strategy to explore the hydrophobic pocket of a target's active site and can influence metabolic stability.

-

C-2 and C-3 Positions: These positions on the pyrrole ring are highly reactive and offer opportunities for significant structural diversification. For example, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), introducing butanoyl- and hexanoyl-substituents at the C-3 position was found to modulate metabolic stability and aqueous solubility, key parameters in drug development.[6]

-

C-5 Position (Carboxylic Acid Modification): While the carboxylic acid is often key for target binding, its conversion to esters or amides can create prodrugs with improved cell permeability or alter the binding mode. Ester derivatives of 5-hydroxyindole-3-carboxylic acid have shown potent cytotoxicity against breast cancer cells.[4]

-

Benzene Ring Positions (C-4, C-6, C-7): Substitution on the benzene portion of the indole core can fine-tune electronic properties and provide additional interaction points. For instance, halogenation can introduce halogen bonding capabilities and improve binding affinity, a strategy used in designing HIV-1 integrase inhibitors.[7]

Figure 2: Structure-Activity Relationship (SAR) map for substituted indole-5-carboxylic acids.

Quantitative Data on Biological Activity

The following table summarizes the impact of substitutions on the anti-proliferative activity of novel 5-bromoindole-2-carboxylic acid derivatives against various cancer cell lines.[5]

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |

| 3a | Carbothioamide | HepG2 | 10.23 |

| 3a | Carbothioamide | A549 | 12.45 |

| 3a | Carbothioamide | MCF-7 | 8.98 |

| 3b | Oxadiazole | HepG2 | 15.67 |

| 7 | Triazole | MCF-7 | 11.54 |

| Erlotinib | (Standard Drug) | MCF-7 | 7.89 |

Data synthesized from in vitro antiproliferative activity studies.[5] As shown, compound 3a demonstrates potent activity, particularly against the MCF-7 breast cancer cell line, highlighting the promise of these derivatives as anticancer agents.[5]

Synthetic Strategies and Methodologies

The synthesis of substituted indole-5-carboxylic acids is a critical step in their development as therapeutic agents. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Pathways

The Fischer indole synthesis is a classic and versatile method for preparing indole rings.[8][9] It typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce complexity at specific positions.[7]

Figure 3: Generalized workflow for the Fischer indole synthesis of substituted indole carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

This protocol describes a key step in the synthesis of precursors for HIV-1 integrase inhibitors, demonstrating a standard esterification procedure.[7]

Objective: To convert 5-nitroindole-2-carboxylic acid to its corresponding ethyl ester to protect the carboxylic acid and facilitate further modifications.

Materials:

-

5-nitroindole-2-carboxylic acid

-

Ethanol (EtOH), absolute

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of 5-nitroindole-2-carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

-

Reflux: Heat the reaction mixture to 80 °C and maintain under reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial ethanol).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure ethyl 5-nitro-1H-indole-2-carboxylate.[7]

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks, including a singlet for the N-H proton around 12.63 ppm and signals for the ethyl group (a quartet around 4.38 ppm and a triplet around 1.36 ppm).[7]

Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the structure, purity, and properties of newly synthesized compounds.

Physicochemical Properties

The parent compound, 1H-Indole-5-carboxylic acid, serves as a baseline for understanding its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [10] |

| Molecular Weight | 161.16 g/mol | [10] |

| Melting Point | 211-213 °C | |

| Appearance | Solid | [10] |

| SMILES String | C1=CC2=C(C=CN2)C=C1C(=O)O | [10] |

Protocol: HPLC Analysis of Indole-5-Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying indole-5-carboxylic acid and its derivatives.[11]

Objective: To separate and quantify Indole-5-carboxylic acid using a reverse-phase HPLC method.

Instrumentation & Columns:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[11]

Mobile Phase Preparation:

-

For standard UV detection: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid added to adjust the pH. A typical starting gradient could be 10-90% MeCN over 20 minutes.

-

For Mass-Spec (MS) compatibility: Replace the non-volatile phosphoric acid with a volatile acid like formic acid (typically 0.1% v/v).[11]

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the Indole-5-carboxylic acid sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrument Setup: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and detector wavelength (typically around 220 nm or 280 nm for indoles).

-

Injection & Analysis: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram. The retention time of the peak corresponding to Indole-5-carboxylic acid is used for identification, and the peak area is used for quantification against a calibration curve. This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

Conclusion and Future Directions

Substituted indole-5-carboxylic acids represent a remarkably versatile and enduringly relevant scaffold in the field of drug discovery. Their structural simplicity belies a profound capacity for chemical modification, enabling the systematic optimization of both pharmacokinetic and pharmacodynamic properties. We have demonstrated how targeted substitutions on the indole ring can modulate everything from metabolic stability and solubility to potent and selective inhibition of therapeutic targets like protein kinases and viral enzymes.[5][6][7]